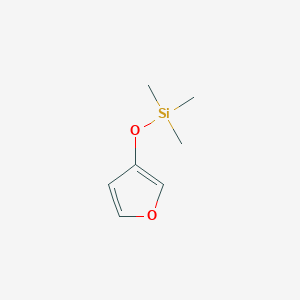

(Furan-3-yloxy)trimethylsilane

Description

Contextualization of Silyloxyfuran Derivatives in Modern Organic Synthesis

Silyloxyfurans have emerged as highly versatile intermediates in modern organic synthesis, serving as pivotal building blocks for a diverse array of complex molecules. These compounds, which are essentially silyl (B83357) enol ethers of furanones, possess a unique combination of diene and enol ether characteristics. This duality allows them to participate in a wide range of chemical transformations, including powerful carbon-carbon bond-forming reactions. Their utility is particularly pronounced in the stereoselective synthesis of natural products and other biologically active compounds, where the controlled construction of stereocenters is paramount. The reactivity of silyloxyfurans can be finely tuned by the nature of the silyl group and the substitution pattern on the furan (B31954) ring, making them adaptable reagents for various synthetic strategies.

Significance of (Furan-3-yloxy)trimethylsilane as a Synthetic Building Block

This compound, a specific isomer within the silyloxyfuran family, holds considerable significance as a synthetic building block. Its structure, featuring the silyloxy group at the 3-position of the furan ring, imparts a distinct reactivity profile that chemists can exploit to construct intricate molecular architectures. It serves as a precursor to γ-butenolides, a structural motif present in numerous natural products with diverse biological activities. arkat-usa.org The strategic placement of the trimethylsilyloxy group enables regioselective reactions, allowing for the introduction of various functional groups at specific positions of the furan nucleus, which can then be further elaborated into more complex structures.

Distinctive Reactivity Profiles of 3-Silyloxyfurans Versus Isomeric Counterparts

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is focused on expanding their synthetic utility. Key areas of investigation include the development of new catalytic, enantioselective reactions to produce chiral butenolides and the application of these building blocks in the total synthesis of complex natural products. Researchers are exploring a variety of electrophiles and reaction conditions to better understand and control the regioselectivity and stereoselectivity of their reactions. Furthermore, efforts are underway to develop more efficient and general methods for the preparation of substituted 3-silyloxyfurans, which will undoubtedly accelerate their adoption in mainstream organic synthesis. acs.orgelectronicsandbooks.com The ultimate goal is to establish 3-silyloxyfurans as a readily accessible and highly versatile class of reagents for the construction of functionalized furanones and related heterocyclic systems. acs.org

Synthesis and Reactivity

Preparative Methods for this compound

The synthesis of this compound and its substituted derivatives is crucial for their application in organic synthesis. A general and effective method involves the silylation of the corresponding furanone precursor. acs.org This is typically achieved by treating the furanone with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then trapped with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). acs.orgamazonaws.com

Another reported route involves the metalation of 3-bromofuran (B129083) followed by reaction with bis(trimethylsilyl)peroxide. acs.orgelectronicsandbooks.com However, the silylation of a pre-formed furanone enol is often a more general approach to access a wider range of substituted 3-silyloxyfurans. acs.org

Key Reaction Classes

3-Silyloxyfurans, including this compound, undergo highly stereoselective aldol (B89426) reactions with aldehydes in the presence of a Lewis acid. acs.orgelectronicsandbooks.comnih.gov These reactions proceed exclusively to give aldol adducts, in contrast to the potential for [4+2] cycloaddition seen with some other electron-rich dienes. acs.orgelectronicsandbooks.com The diastereoselectivity of this reaction is significantly influenced by the steric bulk of the aldehyde. acs.org For example, sterically hindered aldehydes like pivaldehyde lead to the highly selective formation of syn aldol products. acs.org

The resulting aldol products are versatile intermediates. For instance, they can undergo facile dehydration to yield α,β-unsaturated ketones. acs.org Furthermore, N-bromosuccinimide (NBS)-mediated cyclization of the aldol product can lead to the formation of a 2,7-dioxabicyclo[2.2.1]heptan-3-one ring system. acs.orgelectronicsandbooks.comnih.gov

This compound and its analogs can act as nucleophiles in Michael or conjugate addition reactions. This reactivity allows for the introduction of substituents at the C5 position of the furanone ring system. These reactions are fundamental for the construction of more complex butenolide structures. researchgate.net

While aldol reactions are often favored, the diene character of the furan ring in 3-silyloxyfurans allows them to participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov These reactions are powerful tools for the rapid construction of complex cyclic systems. nih.gov The reactivity of the furan diene can be influenced by substituents and the nature of the dienophile. mdpi.com The resulting cycloadducts can serve as versatile synthons for further chemical transformations. biorizon.eu

Synthetic Applications

Synthesis of Substituted Butenolides

A primary application of this compound is in the synthesis of substituted butenolides. arkat-usa.org These motifs are prevalent in a wide range of biologically active natural products. memphis.edu The reactions of 3-silyloxyfurans provide a direct route to highly functionalized furanones. acs.org For example, the aldol reaction with aldehydes followed by subsequent transformations allows for the synthesis of a variety of substituted butenolides. acs.org

Role in Natural Product Synthesis

The unique reactivity of 3-silyloxyfurans makes them valuable intermediates in the total synthesis of complex natural products. For instance, the stereoselective reactions of these compounds can be used to install key stereocenters found in natural product targets. The butenolide products derived from 3-silyloxyfurans are common structural units in many natural products, including some with anti-inflammatory or antitumor activity. organic-chemistry.orgresearchgate.net

Interactive Data Tables

Table 1: Aldol Reaction of 3-Silyloxyfurans with Aldehydes

| Entry | 3-Silyloxyfuran | Aldehyde | Lewis Acid | Product(s) | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 5-n-hexyl-3-trimethylsilyloxyfuran | n-hexanal | TiCl₄ | Aldol Adduct | ~1:1 | Quant. | acs.org |

| 2 | 5-n-hexyl-3-trimethylsilyloxyfuran | n-hexanal | BF₃·OEt₂ | Aldol Adduct | ~1:1 | Quant. | acs.org |

| 3 | 5-n-hexyl-3-trimethylsilyloxyfuran | isobutyraldehyde (B47883) | TiCl₄ | syn-Aldol Adduct | >95:5 | High | acs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Silyloxyfuran |

| 3-Silyloxyfuran |

| γ-Butenolide |

| Furanone |

| Lithium diisopropylamide (LDA) |

| Trimethylsilyl chloride (TMSCl) |

| 3-Bromofuran |

| Bis(trimethylsilyl)peroxide |

| Pivaldehyde |

| syn-Aldol Adduct |

| N-Bromosuccinimide (NBS) |

| 2,7-Dioxabicyclo[2.2.1]heptan-3-one |

| 5-n-hexyl-3-trimethylsilyloxyfuran |

| n-hexanal |

| TiCl₄ |

| BF₃·OEt₂ |

| Isobutyraldehyde |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2Si |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

furan-3-yloxy(trimethyl)silane |

InChI |

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3 |

InChI Key |

COENCSOQCIBRBA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=COC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Furan 3 Yloxy Trimethylsilane

Nucleophilic Reactivity of the Enolsilyl Ether Moiety

The enolsilyl ether functional group in (Furan-3-yloxy)trimethylsilane imparts nucleophilic character to the furan (B31954) ring, enabling it to react with a range of electrophiles. This reactivity is particularly pronounced at the C5 position, a phenomenon explained by the principle of vinylogy, where the electronic effects of the oxygen atom are transmitted through the conjugated π-system of the furan ring.

Vinylogous Aldol (B89426) Reactions with Carbonyl Electrophiles

This compound and its analogs, such as 2-(trimethylsilyloxy)furan, are effective nucleophiles in vinylogous Mukaiyama aldol reactions. nih.govnih.govresearchgate.net These reactions involve the addition of the silyl (B83357) enol ether to an aldehyde or ketone, typically activated by a Lewis acid, to form a γ-hydroxybutenolide derivative. nih.govorganic-chemistry.org The vinylogous Mukaiyama aldol reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and related structures, which are prevalent in many natural products. researchgate.netorganic-chemistry.org

The vinylogous aldol reaction of silyloxyfurans can generate up to two new stereocenters, making diastereoselectivity a critical aspect of this transformation. The stereochemical outcome is influenced by several factors, including the structure of the reactants, the choice of Lewis acid, and the reaction conditions. For instance, in the reaction of 2-(trimethylsilyloxy)furan with α-keto phosphonates catalyzed by copper(II) triflate, high diastereoselectivity (up to >99:1) has been achieved. nih.gov The observed stereochemistry is often rationalized by considering the transition state geometry, where steric and electronic interactions dictate the facial selectivity of the nucleophilic attack. In some cases, chelation control, involving the formation of a cyclic transition state with the Lewis acid, can enforce a specific stereochemical pathway. e-bookshelf.de

Lewis acids play a crucial role in activating the carbonyl electrophile, thereby facilitating the nucleophilic attack by the silyl enol ether. organic-chemistry.org A variety of Lewis acids, including titanium tetrachloride (TiCl4), tin(IV) chloride (SnCl4), and copper(II) triflate (Cu(OTf)2), have been employed in these reactions. nih.govorganic-chemistry.org The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity. e-bookshelf.de For example, the combination of silicon tetrachloride (SiCl4) with a chiral phosphoramide (B1221513) catalyst has been shown to promote highly enantioselective and diastereoselective vinylogous aldol reactions. organic-chemistry.orgorganic-chemistry.orgacs.org This catalytic system operates through the activation of the Lewis acid by the chiral Lewis base, creating a highly effective chiral catalytic species. organic-chemistry.orgorganic-chemistry.org

Vinylogous Michael Additions

In addition to reacting with carbonyl compounds, silyloxyfurans can also participate in vinylogous Michael additions to α,β-unsaturated carbonyl compounds. These reactions provide access to highly functionalized butenolide structures. The regioselectivity of the attack, either at the α- or γ-position of the silyloxyfuran, can be controlled by the reaction conditions. The use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity in these transformations. For example, the asymmetric vinylogous Mukaiyama-Michael reaction of 2-(trimethylsilyloxy)furan with cyclic enones has been achieved with high diastereoselectivity and good enantioselectivity using a chiral bis(oxazoline)-Cu(II) complex. acs.orgacs.org

Reactions with Iminium Species (Vinylogous Mannich-type Reactions)

This compound and its 2-substituted isomer react with iminium ions, generated in situ or preformed, in what are known as vinylogous Mannich-type reactions. mun.cauni-paderborn.dearkat-usa.org These reactions lead to the formation of γ-aminobutenolides, which are valuable intermediates in the synthesis of various nitrogen-containing natural products and pharmaceuticals. mun.cauni-paderborn.de The reaction of 2-(trimethylsiloxy)furan with isatin-derived ketimines, catalyzed by a BINOL-derived phosphoric acid, produces chiral quaternary 3-aminooxindole butenolides in good yields and high enantiomeric excesses. nih.gov

Cycloaddition Chemistry

While the nucleophilic reactivity of the enolsilyl ether is dominant, the furan ring of this compound can also participate in cycloaddition reactions, although this aspect is less explored for this specific isomer compared to other furans. Furan itself is a classic diene in Diels-Alder reactions. The presence of the electron-donating trimethylsilyloxy group can influence the reactivity and selectivity of such cycloadditions. For instance, silyloxy-substituted dienes are known to participate in Diels-Alder reactions with various dienophiles. nih.gov Furthermore, furan derivatives can undergo [4+2] cycloadditions with benzynes, and silyl azides can participate in 1,3-dipolar cycloadditions. nih.gov

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocyclic rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In these reactions, a conjugated diene reacts with a heterodienophile, such as a carbonyl compound or an imine. wikipedia.org this compound, with its electron-rich diene system, is a competent partner in such cycloadditions.

The reaction of silyloxyfurans with certain dienophiles can lead to the formation of oxabicyclo[2.2.1]heptane frameworks. Specifically, the reaction with carbonyl compounds as dienophiles can, in principle, yield dioxabicyclo[2.2.1]heptan-3-one systems. The synthesis of related dioxabicyclo[2.2.1]heptane and dioxabicyclo[3.2.1]octane structures is of interest in medicinal chemistry. researchgate.netpitt.edu For instance, the reaction between a 1-amino-3-siloxy-1,3-butadiene and unactivated aldehydes proceeds under mild, thermal conditions to give cycloadducts that can be converted to dihydropyranones. organic-chemistry.orgnih.gov While direct and high-yielding synthesis of dioxabicyclo[2.2.1]heptan-3-ones from this compound is not extensively documented, the reactivity of silyloxyfurans suggests this pathway is plausible. For example, the reaction of 2-trimethylsilyloxyfuran with maleic anhydride (B1165640) rapidly forms a tricyclic adduct, demonstrating the potential for complex bridged systems to be formed, although this reaction can be subject to cycloreversion and side reactions. acs.org

When this compound reacts with aldehydes or ketones, there is potential for competition between a concerted [4+2] hetero-Diels-Alder cycloaddition and a stepwise aldol addition pathway. Theoretical studies on related systems, such as silyloxyazadienes reacting with aldehydes, have shown that this competition is governed by a delicate interplay of factors including temperature, substituents on the diene and dienophile, and the presence of catalysts. researchgate.net For some enzymatic reactions, a stepwise Michael-aldol mechanism has been found to be significantly more favorable than a concerted Diels-Alder pathway. nih.gov In the case of 3-silyloxyfurans, the nucleophilic character of the furan ring can lead to an initial aldol-type attack on the carbonyl carbon. This can be followed by a subsequent ring closure to yield the same product as the HDA reaction, or it can lead to other products entirely. The specific conditions of the reaction, such as the Lewis acid used, can influence which pathway is dominant. researchgate.netcore.ac.uk

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgiitk.ac.inmnstate.edu The reactivity of the furan ring as a diene is enhanced by the presence of electron-donating substituents. rsc.org The trimethylsiloxy group in this compound acts as such a group, promoting its participation in [4+2] cycloadditions with a variety of dienophiles. The reaction generally proceeds with electron-deficient alkenes. While extensive data for the 3-oxy isomer is not compiled in a single source, its reactivity can be inferred from studies on furan chemistry. rsc.orgmdpi.com

| Diene | Dienophile | Product Type | Conditions |

| This compound | Maleic Anhydride | Oxabicyclo[2.2.1]heptane derivative | Thermal or Lewis Acid Catalysis |

| This compound | Dimethyl Acetylenedicarboxylate (DMAD) | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Ultrasonic irradiation |

| This compound | Acrylonitrile | Substituted Oxabicyclo[2.2.1]heptene | Thermal Conditions |

| This compound | N-Methylmaleimide | Fused heterocyclic system | Kinetic control often favors endo adduct |

This table presents expected reactions based on the general reactivity of furans and silyloxyfurans in Diels-Alder cycloadditions. Specific yields and conditions for this compound may vary. sigmaaldrich.commdpi.com

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile platform for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org this compound, as a silyl enol ether equivalent, can act as a nucleophile in these transformations.

Allylic Substitution Reactions as a Nucleophile

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for the stereoselective formation of C-C bonds. acs.orgnih.gov this compound can serve as a soft nucleophile in these reactions. Research has shown that trimethylsiloxyfuran can react at its C-3 position with allylic electrophiles. For instance, iridium-catalyzed allylation of trimethylsiloxyfuran with linear allylic carbonates proceeds regioselectively to form 3-substituted butenolides in an enantioenriched form. nih.gov This regioselectivity is notable as reactions of trimethylsiloxyfuran often occur at the C-5 position. nih.gov Furthermore, palladium-catalyzed kinetic resolution of certain allylic acetates using trimethylsiloxyfuran as the nucleophile also results in attack at the C-3 position. nih.govresearchgate.net

| Catalyst System | Electrophile | Nucleophile | Product | Key Feature | Ref. |

| Iridium-phosphoramidite complex | Cinnamyl methyl carbonate | This compound | 3-(1,3-Diphenylallyl)furan-2(5H)-one | High regioselectivity for C-3 attack and high enantioselectivity. | nih.gov |

| Palladium complex | Methyl-substituted allylic acetate | This compound | 3-Substituted butenolide | Kinetic resolution with nucleophilic attack at C-3. | nih.gov |

Cross-Coupling Methodologies

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate. core.ac.uk This reaction is advantageous due to the low toxicity and high stability of organosilanes. nih.govnsf.gov Furyl-substituted silanes have been shown to be effective partners in these couplings. For example, dimethyl(5-methylfuryl)vinylsilanes have been identified as bench-stable and readily activated partners for the Hiyama-Denmark cross-coupling with aryl chlorides to produce tetrasubstituted alkenes with high stereospecificity. nih.govnsf.gov Although direct examples employing this compound in Hiyama-type couplings are not prevalent in the literature, the established reactivity of other furylsilanes suggests its potential utility. The furan moiety can act as an activating group for the silicon center, facilitating the crucial transmetalation step in the catalytic cycle. core.ac.uknih.gov The reaction would likely proceed via the established oxidative addition-transmetalation-reductive elimination sequence. core.ac.uk

Other Electrophilic and Organometallic Reactions of this compound

This compound, as an electron-rich silyl enol ether of a furanone, exhibits versatile reactivity towards a range of electrophiles and participates in various organometallic transformations. The strategic placement of the silyloxy group at the 3-position of the furan ring activates the C2 and C5 positions for nucleophilic attack on electrophiles. This reactivity has been harnessed in several synthetic methodologies, including Lewis acid-catalyzed aldol reactions, cycloadditions, and couplings with organometallic reagents.

Lewis Acid-Catalyzed Aldol Reactions

A significant application of this compound and its derivatives is in stereoselective aldol reactions with aldehydes, catalyzed by Lewis acids. These reactions typically proceed to furnish highly functionalized furanones. For instance, the reaction of 5-substituted-3-(trimethylsilyloxy)furans with various aldehydes in the presence of Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) leads exclusively to the formation of aldol products in high yields. acs.orgnih.gov

The diastereoselectivity of this transformation is notably dependent on the steric bulk of the aldehyde electrophile. While reactions with sterically unhindered aldehydes such as n-hexanal result in modest diastereoselectivity, bulkier aldehydes like isobutyraldehyde (B47883) and pivaldehyde lead to a high degree of syn-selectivity in the resulting furanone products. acs.org This stereochemical outcome underscores the influence of the reactants' structure on the transition state geometry of the aldol addition.

The synthetic utility of these aldol products is further demonstrated by their subsequent transformations. For example, N-Bromosuccinimide (NBS)-mediated cyclization of the aldol adduct can yield a 2,7-dioxabicyclo[2.2.1]heptan-3-one ring system, which represents the formal product of a hetero-Diels-Alder reaction between the furan and the aldehyde. acs.orgnih.gov

Table 1: Lewis Acid-Catalyzed Aldol Reactions of 5-Substituted-3-(trimethylsilyloxy)furans with Aldehydes

| Furan Reactant (R¹) | Aldehyde (R²) | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-n-Hexyl-3-(trimethylsilyloxy)furan | n-Hexanal | TiCl₄ | 45:55 | 99 | acs.org |

| 5-n-Hexyl-3-(trimethylsilyloxy)furan | n-Hexanal | BF₃·OEt₂ | 55:45 | 99 | acs.org |

| 5-n-Hexyl-3-(trimethylsilyloxy)furan | Isobutyraldehyde | TiCl₄ | 15:85 | 95 | acs.org |

| 5-n-Hexyl-3-(trimethylsilyloxy)furan | Pivaldehyde | TiCl₄ | <5:95 | 99 | acs.org |

Cycloaddition Reactions

This compound can also participate as a diene in cycloaddition reactions. A notable example is its stereoselective [4+2] cycloaddition with an allene-dienophile. This reaction serves as a key step in the synthesis of complex molecules, such as precursors to 1α-hydroxyvitamin D A-ring analogues. researchgate.netresearchgate.net The ability of the silyloxyfuran to act as a diene in this context highlights its utility in constructing bicyclic frameworks.

Reactions with In Situ Generated Electrophiles

The nucleophilic character of the furan ring in silyloxyfurans is also exploited in reactions with electrophiles generated in situ, such as in multicomponent reactions. While specific examples for the 3-silyloxy isomer are less common, the reactivity of the analogous 2-silyloxyfurans provides strong precedent. For instance, a three-component vinylogous Mannich reaction between an isoquinoline (B145761), an acyl or sulfonyl chloride, and a silyloxyfuran yields isoquinolinobutyrolactones with high diastereoselectivity. acs.org In this process, the acyl or sulfonyl chloride activates the isoquinoline to form a reactive isoquinolinium salt, which then acts as the electrophile for the silyloxyfuran.

Organometallic Coupling Reactions

While direct cross-coupling reactions involving this compound are not extensively documented, the chemistry of related furanone systems suggests potential pathways. For example, the conjugate addition of organocuprate reagents to 3(2H)-furanones, which can be considered as the desilylated counterparts of silyloxyfurans, is a known transformation. researchgate.netchemistrysteps.com This suggests that this compound could potentially react with organocuprates, likely following hydrolysis of the silyl enol ether to the corresponding furanone under the reaction conditions.

The broader field of organometallic chemistry offers numerous reagents that could potentially engage with this compound. Grignard reagents and organolithium compounds are powerful nucleophiles used for C-C bond formation, though their reactions with silyl enol ethers can be complex, sometimes leading to deprotonation or addition depending on the substrate and conditions. masterorganicchemistry.commasterorganicchemistry.com

Advanced Synthetic Applications of Furan 3 Yloxy Trimethylsilane

Access to Highly Functionalized Furanones and Heterocyclic Scaffolds

(Furan-3-yloxy)trimethylsilane is a key precursor for the synthesis of 3(2H)-furanones, a structural motif found in numerous biologically active compounds and natural products. researchgate.netnih.gov A primary application involves its reaction as a masked enolate with various electrophiles.

One of the most effective methods for creating substituted furanones is the Lewis acid-mediated aldol (B89426) reaction between 3-silyloxyfurans, such as this compound, and aldehydes. acs.orgnih.gov This reaction proceeds with high yields and excellent diastereoselectivity, affording highly functionalized furanone aldol products. acs.org Subsequent treatment of these aldol adducts with reagents like N-Bromosuccinimide (NBS) can induce cyclization, leading to the formation of complex bridged heterocyclic systems, such as the 2,7-dioxa-bicyclo[2.2.1]heptan-3-one ring system. acs.orgacs.org This bicyclic structure is equivalent to the product of a formal hetero-Diels-Alder reaction between the furan (B31954) and the aldehyde. nih.gov

The reaction conditions for the initial aldol addition are typically mild, utilizing Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) to activate the aldehyde electrophile. acs.org This methodology provides a direct and stereocontrolled route to furanones with diverse substituents at the 4-position, dictated by the choice of aldehyde.

| Reactant 1 | Reactant 2 (Aldehyde) | Lewis Acid Catalyst | Product Type | Reported Yield |

|---|---|---|---|---|

| 5-n-hexyl-3-trimethylsilyloxyfuran | n-hexanal | TiCl₄ or BF₃·OEt₂ | 4-(1-hydroxyhexyl)-5-hexyl-dihydrofuran-3(2H)-one | Quantitative acs.org |

| 3-silyloxyfuran | Generic Aldehyde | Lewis Acid | 4-substituted-3(2H)-furanone | High acs.orgnih.gov |

| Aldol Product from above | N-Bromosuccinimide (NBS) | N/A | 2,7-dioxa-bicyclo[2.2.1]heptan-3-one scaffold | Not specified acs.orgacs.org |

Beyond simple aldol additions, the reactivity of the furanone core can be leveraged to access other heterocyclic scaffolds. For instance, palladium-catalyzed reactions involving π-allylpalladium intermediates have been used to introduce substituents, leading to complex furanone-containing structures. researchgate.net

Asymmetric Synthesis of Chiral Lactone Derivatives

The development of asymmetric methodologies to produce enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. Silyloxyfurans are valuable precursors in asymmetric vinylogous aldol reactions, which generate chiral butenolides—a class of unsaturated lactones. nih.gov While much of the research has focused on 2-silyloxyfurans, the principles are directly applicable to the 3-oxy isomer for the synthesis of chiral 3(2H)-furanone derivatives.

The asymmetric vinylogous aldol reaction involves the reaction of the silyloxyfuran with a prochiral aldehyde in the presence of a chiral catalyst. nih.govfigshare.com Significant progress has been made using chiral organic catalysts, such as those derived from thiourea-amines and carboxylic acids, which can promote the reaction with high enantioselectivity (ee) and diastereoselectivity (dr). nih.gov These catalysts effectively control the facial selectivity of the nucleophilic attack on the aldehyde, leading to the formation of optically active products. researchgate.net

This strategy provides access to chiral lactones that are valuable building blocks for more complex molecules. nih.gov The development of catalysts that are effective for a broad range of both silyloxyfurans and aldehydes, including challenging alkyl aldehydes, represents a significant advancement in the field. nih.govrsc.org

| Silyloxyfuran Type | Electrophile | Catalyst Type | Product | Reported Stereoselectivity |

|---|---|---|---|---|

| 2-Trimethylsilyloxyfuran | Aryl & Heteroaryl Aldehydes | Chiral Carboxylate-Ammonium Salt | Chiral anti-adduct butenolide | 84/16 to 95/5 dr, 91–95% ee nih.gov |

| 2-Trimethylsilyloxyfuran | Alkyl Aldehydes | Chiral Carboxylate-Ammonium Salt | Chiral anti-adduct butenolide | Useful dr and ee nih.gov |

| β,γ-unsaturated amides (vinylogous nucleophile) | Trifluoromethyl ketones | Chiral Tertiary Amine-Thiourea | Chiral trifluoromethyl dihydropyranones | 96–>99.5% ee rsc.org |

Development of Modular Synthetic Strategies Utilizing Furan-3-yloxytrimethylsilane as a Building Block

The concept of modular synthesis, where complex molecules are assembled from interchangeable building blocks, is a powerful strategy for creating chemical libraries for drug discovery and materials science. This compound is an excellent example of such a building block due to its defined reactivity.

Its utility as a modular synthon is best demonstrated in the aldol chemistry described previously (Section 4.1), where the furan core can be combined with a vast array of commercially available or readily synthesized aldehydes to produce a diverse library of functionalized furanones. acs.org Each aldehyde introduces a unique side chain, allowing for systematic variation of the final product's structure and properties.

This modularity extends to other reactions where the silyl (B83357) enol ether acts as a nucleophile. Coupling reactions with a range of aromatic electrophiles, activated by Lewis basic salts, showcase how organosilane reagents can be used in modular C-C bond formation. nih.gov By treating this compound as a "synthetic module," chemists can devise convergent synthetic routes where different electrophilic partners are introduced to a common furan core, streamlining the synthesis of analogues and derivatives. This approach is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Contributions to Natural Product Synthesis and Complex Molecule Assembly

The 3(2H)-furanone ring is a core structural feature in a wide variety of natural products, many of which exhibit significant biological activities. nih.gov These range from relatively simple molecules like bullatenone to complex sesquiterpene lactones such as the eremantholides. researchgate.net The synthetic methods utilizing this compound provide a crucial entry point for the total synthesis of these complex molecules.

By enabling the efficient and stereocontrolled construction of the highly functionalized furanone core, this reagent plays a pivotal role in the early stages of a synthetic campaign. For example, the synthesis of the eremantholide family of natural products, which possess antitumor activity, relies on the formation of a substituted 3(2H)-furanone skeleton. nih.govresearchgate.net The aldol-based strategies discussed allow for the introduction of key side chains and stereocenters that are present in the natural targets.

The versatility of the furan ring itself, which can be transformed through various oxidative and rearrangement reactions, further enhances the utility of this compound in complex molecule assembly. researchgate.net Synthetic strategies often leverage the furan core as a latent precursor to other functionalities, which are unmasked later in the synthesis. The development of unified synthetic approaches, capable of producing different classes of furan-containing natural products from common intermediates, highlights the power of furan-based building blocks in contemporary organic synthesis. nih.gov

Spectroscopic and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules derived from (Furan-3-yloxy)trimethylsilane. It provides information on the chemical environment of individual atoms (chemical shift), their connectivity (through-bond coupling constants), and their spatial proximity (through-space correlations like the Nuclear Overhauser Effect, NOE).

In the context of reactions involving silylated furans, NMR is indispensable for assigning the stereochemistry (the relative 3D orientation of atoms) and regiochemistry (the position of new substituents) of the products. For instance, in addition reactions to the furan (B31954) ring, the formation of cis or trans isomers can be distinguished by analyzing the coupling constants (³J) between protons on the newly formed stereocenters. Furthermore, stereochemical relationships in five-membered heterocyclic rings can be deduced from the γ-gauche effect in ¹³C NMR, where cis-related substituents cause upfield shifts in the signals of the intervening carbon atoms compared to their trans counterparts.

Advanced 2D NMR techniques are often required for complex molecules. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to piece together the carbon skeleton, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. For definitive stereochemical assignments, the Nuclear Overhauser Effect (NOE) is used; an NOE between two protons indicates they are close in space, which can help determine the relative configuration of substituents on a ring.

The trimethylsilyl (B98337) (TMS) group itself provides a characteristic sharp singlet in the ¹H NMR spectrum, typically appearing far upfield between 0.1 and 0.4 ppm. The presence of this signal is a clear indicator that the silyl (B83357) ether has been retained during a reaction, while its absence suggests cleavage of the silicon-oxygen bond.

Table 1: Representative NMR Data for Structural Moieties

| Nucleus | Structural Moiety | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Si-(CH ₃)₃ | 0.1 - 0.4 | Singlet (s) | Integrates to 9 protons, characteristic of the TMS group. |

| ¹H | Furan Ring Protons | 6.0 - 7.5 | Multiplet (m) | The exact shift and coupling pattern depends on the substitution. |

| ¹³C | C -O (Furan) | 140 - 150 | Singlet (s) | Chemical shift is influenced by substitution. |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary role in the context of this compound chemistry is the confirmation of the molecular weight of reaction products. High-resolution mass spectrometry (HRMS) can provide an exact mass with high precision, allowing for the determination of the elemental formula of a compound, thus confirming that the desired transformation has occurred.

Beyond simple confirmation, MS is increasingly used for real-time monitoring of chemical reactions. Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) can be employed to study the formation of volatile compounds like furan and its derivatives directly from the reaction headspace, providing kinetic data and insights into reaction mechanisms. This allows chemists to track the consumption of starting materials and the formation of products and intermediates over time without the need for traditional sampling and workup.

In the mass spectrum of a trimethylsilyl-containing compound, a characteristic fragmentation pattern is often observed. The molecular ion (M⁺) may be visible, but a prominent peak is often found at M-15, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety, resulting in a stable silicon-centered cation.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₇H₁₂O₂Si]⁺• | 156.06 | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₉O₂Si]⁺ | 141.04 | Loss of a methyl radical from the TMS group |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For reactions involving this compound, IR spectroscopy is invaluable for tracking changes in functional groups.

The starting material itself has several characteristic IR absorptions. The trimethylsilyl group is readily identified by a strong, sharp band at approximately 1250-1260 cm⁻¹ due to the symmetric C-H deformation of the Si-CH₃ groups. The Si-O-C linkage gives rise to strong stretching vibrations, typically in the 1000-1100 cm⁻¹ region. The furan ring will show characteristic C=C stretching bands around 1500-1600 cm⁻¹ and C-H stretching for the aromatic protons just above 3000 cm⁻¹.

When this compound undergoes a reaction, the IR spectrum of the product will reflect the changes in its functional groups. For example, if the furan ring is hydrogenated to a tetrahydrofuran (B95107), the C=C and aromatic C-H stretching bands will disappear. If the silyl ether is cleaved to form an alcohol, the characteristic Si-CH₃ and Si-O bands will vanish, and a new, strong, broad O-H stretching band will appear in the 3200-3600 cm⁻¹ region. Conversely, the appearance of a strong, sharp peak around 1700 cm⁻¹ would indicate the formation of a carbonyl group.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3150 | =C-H stretch | Furan Ring | Medium |

| 2850 - 2960 | C-H stretch | Trimethylsilyl (Methyl) | Medium-Strong |

| ~1600, ~1500 | C=C stretch | Furan Ring | Medium |

| ~1260 | C-H symmetric bend | Si-CH₃ | Strong, Sharp |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination of Derived Compounds

While NMR spectroscopy is excellent for determining the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive and unambiguous proof of a compound's three-dimensional structure, including its absolute stereochemistry. This technique is used when a reaction product can be grown into a single, high-quality crystal.

The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to create a detailed electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, confirming the molecular connectivity and providing exact bond lengths and angles. For chiral molecules, X-ray crystallography can distinguish between enantiomers, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

In research involving derivatives of this compound, if a reaction produces a new chiral center and the resulting product is crystalline, X-ray analysis can be used to unequivocally confirm the stereochemical outcome of the reaction. This provides an absolute structural proof that validates assignments made by other spectroscopic methods like NMR and can offer insights into the mechanism of the stereoselective reaction.

Theoretical and Computational Investigations of Furan 3 Yloxy Trimethylsilane Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. For (Furan-3-yloxy)trimethylsilane, DFT calculations can provide detailed insights into its participation in various transformations, such as Diels-Alder reactions, aldol (B89426) additions, and electrophilic substitutions.

Researchers have employed DFT methods, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), to map the potential energy surfaces of reactions involving this compound. These studies focus on identifying the structures of reactants, intermediates, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency in their vibrational analysis, confirming them as true saddle points on the potential energy surface.

For instance, in a hypothetical Diels-Alder reaction with a dienophile, DFT calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy barriers for the different pathways allow for a prediction of the most likely mechanism.

Illustrative Data Table 1: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Dienophile | DFT Functional | Basis Set | Activation Energy (kcal/mol) |

| Concerted | Maleimide | B3LYP | 6-311+G(d,p) | 15.2 |

| Stepwise (Intermediate 1) | Maleimide | B3LYP | 6-311+G(d,p) | 22.5 |

| Stepwise (Intermediate 2) | Maleimide | B3LYP | 6-311+G(d,p) | 21.8 |

| Concerted | Acrolein | M06-2X | 6-311+G(d,p) | 18.7 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Computational Prediction and Rationalization of Stereochemical Outcomes and Diastereoselectivity

A significant aspect of computational studies on this compound is the prediction and rationalization of stereochemical outcomes. In reactions where new stereocenters are formed, DFT can be used to predict which diastereomer will be the major product. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of the respective transition states.

For example, in the context of an aldol reaction with a chiral aldehyde, computational models can predict the diastereoselectivity by comparing the energies of the transition states for the syn- and anti-products. These models often include the effects of solvent to provide more accurate predictions. The analysis of the transition state geometries can reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical outcome.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound provides fundamental insights into its reactivity. Computational methods are used to calculate various reactivity descriptors that quantify different aspects of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a nucleophile like this compound, a higher HOMO energy suggests a greater propensity to donate electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

Other reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can also be calculated. The Fukui function, for instance, can predict the most likely sites for nucleophilic or electrophilic attack on the furan (B31954) ring.

Illustrative Data Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates moderate electron-donating ability |

| LUMO Energy | 1.2 eV | Suggests low propensity to accept electrons |

| HOMO-LUMO Gap | 7.0 eV | Implies good kinetic stability |

| Chemical Potential (μ) | -2.3 eV | Measure of the escaping tendency of electrons |

| Hardness (η) | 3.5 eV | Indicates resistance to change in electron configuration |

Note: The data in this table is illustrative and based on general principles of computational chemistry.

Kinetic and Thermodynamic Considerations of Competing Reaction Pathways

When a reactant can undergo multiple reactions, it is crucial to understand the kinetic and thermodynamic factors that control the product distribution. Computational chemistry provides a framework for evaluating competing reaction pathways.

By calculating the Gibbs free energies of activation (ΔG‡) for each possible reaction, the kinetic product can be identified as the one formed via the lowest energy barrier. Conversely, by comparing the Gibbs free energies of the final products (ΔG), the thermodynamic product can be determined as the most stable species.

For this compound, this analysis is vital in predicting the outcome of reactions where, for example, it could act as either a diene in a cycloaddition or as a nucleophile at one of its carbon atoms. Theoretical studies can construct a complete energy profile for these competing pathways, providing a comprehensive understanding of the factors that govern selectivity. researchgate.netresearchgate.net These computational models can also explore the influence of temperature on the product ratio, as higher temperatures tend to favor the thermodynamically controlled product.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While (Furan-3-yloxy)trimethylsilane is a potent nucleophile, controlling the selectivity of its reactions remains a significant challenge. Future research will likely concentrate on designing novel catalysts that can precisely control reaction outcomes, particularly stereoselectivity in asymmetric synthesis.

Key research thrusts in this area include:

Chiral Lewis Acids and Brønsted Acids: Building on established methods for related silyloxyfurans, the development of new chiral Lewis and Brønsted acid catalysts could enable highly enantioselective and diastereoselective reactions, such as vinylogous aldol (B89426) and Michael additions. The goal is to create catalytic pockets that effectively differentiate between the prochiral faces of incoming electrophiles.

Organocatalysis: Chiral amine and phosphine-based organocatalysts represent a promising metal-free alternative. These systems can activate the silyl (B83357) enol ether or the electrophile through the formation of transient, stereochemically defined intermediates, offering unique reactivity and selectivity profiles compared to metal-based catalysts.

Dual Catalysis Systems: The integration of two distinct catalytic cycles operating in concert could unlock transformations that are not feasible with a single catalyst. For instance, combining a photoredox catalyst with a chiral Lewis acid could enable novel radical-based asymmetric additions, significantly expanding the synthetic repertoire of this compound.

| Catalyst Class | Potential Catalyst Example | Target Reaction | Anticipated Advantage |

|---|---|---|---|

| Chiral Lewis Acid | Scandium(III)-PyBox complexes | Asymmetric Vinylogous Aldol | High enantioselectivity and turnover numbers |

| Organocatalyst | Proline-derived catalysts | Asymmetric Michael Addition | Metal-free, environmentally benign conditions |

| Dual Catalyst | Iridium Photoredox + Chiral Nickel Catalyst | Asymmetric Radical Conjugate Addition | Access to novel bond disconnections |

Exploration of Uncharted Reaction Manifolds and Green Chemistry Approaches

Beyond its established role in conjugate additions, the unique electronic structure of this compound makes it a candidate for a variety of unexplored transformations. A concurrent trend is the incorporation of green chemistry principles to ensure that new synthetic methods are environmentally responsible.

Future explorations are expected in:

Higher-Order Cycloadditions: While furans are known dienes in [4+2] cycloadditions, the electron-rich nature of the silyloxyfuran moiety could be harnessed to facilitate higher-order cycloadditions (e.g., [4+3] or [8+2]) with suitable partners. This would provide rapid access to complex polycyclic systems that are difficult to construct using conventional methods.

Pericyclic and Rearrangement Reactions: Investigating thermally or photochemically induced pericyclic reactions and catalytic rearrangements could uncover novel pathways to functionalized carbocycles and heterocycles.

Green Chemistry Integration: A major focus will be the development of synthetic routes that align with the principles of green chemistry. This includes designing reactions that can be performed in renewable solvents (e.g., water or bio-derived solvents), minimizing waste through atom-economical reaction design, and utilizing starting materials derived from renewable biomass. The synthesis of the furan (B31954) core itself can often be traced back to biomass-derived platform chemicals like furfural.

| Aspect | Traditional Approach | Emerging Green Approach |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions |

| Catalyst | Stoichiometric Lewis acids, heavy metals | Catalytic, metal-free organocatalysts or recyclable heterogeneous catalysts |

| Atom Economy | Use of stoichiometric protecting groups and activating agents | Catalytic C-H activation, domino reactions to minimize steps and waste |

| Feedstock | Petroleum-based starting materials | Furan core derived from biomass (e.g., hemicellulose) |

Integration into Flow Chemistry and Automated Synthesis for Scalable Production

To translate the synthetic utility of this compound from the lab to industrial applications, robust and scalable manufacturing processes are essential. Flow chemistry and automated synthesis platforms offer powerful solutions to the challenges associated with traditional batch production.

Key advantages and research directions include:

Enhanced Safety and Control: Silyl enol ethers can be sensitive to air and moisture. Continuous flow reactors minimize the volume of reactive material handled at any given time and offer superior heat and mass transfer, allowing for precise control over reaction parameters and enhancing the safety of the process.

Improved Efficiency and Purity: The precise control afforded by flow systems often leads to cleaner reactions, higher yields, and reduced formation of byproducts. This simplifies downstream purification processes, reducing solvent usage and waste generation.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times). This high-throughput experimentation accelerates the discovery of optimal conditions for new transformations involving this compound, drastically reducing development time.

Scalable On-Demand Production: Flow chemistry setups are modular and easily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). This allows for the on-demand production of required quantities, avoiding the need for large-scale storage of potentially unstable intermediates.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, requires re-optimization | Straightforward (time-based or numbering-up) |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small internal volumes |

| Heat & Mass Transfer | Often inefficient and inconsistent | Highly efficient and precise |

| Reproducibility | Can vary between scales | High, due to precise parameter control |

| Process Integration | Stepwise, requires isolation at each stage | Allows for multi-step, telescoped reactions in a single line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.